p-METHYLACETOPHENONE

Description

4'-Methylacetophenone has been reported in Citrus medica, Diplolophium africanum, and other organisms with data available.

4-Methylacetophenone is a metabolite found in or produced by Saccharomyces cerevisiae.

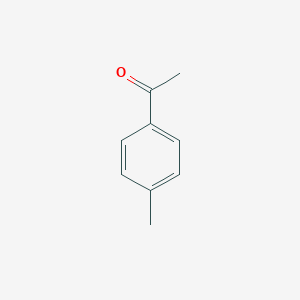

structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKZMNRKLCTJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044374 | |

| Record name | p-Methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, light yellow liquid; mp = 22-24 deg C; [Sigma-Aldrich MSDS], Solid, low melting colourless or opaque crystalline mass (tends to supercool) with a strong fruity-floral, warm, sweet odour | |

| Record name | 4'-Methylacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4'-Methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/787/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

222.00 to 226.00 °C. @ 756.00 mm Hg | |

| Record name | 4'-Methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.372 mg/mL at 15 °C, insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol) | |

| Record name | 4'-Methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/787/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.999-1.010 | |

| Record name | 4-Methylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/787/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.22 [mmHg] | |

| Record name | 4'-Methylacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122-00-9 | |

| Record name | p-Methylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methyl acetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Methylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYL ACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX66V0KX3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-Methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

28 °C | |

| Record name | 4'-Methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physical properties of p-methylacetophenone?

An In-depth Technical Guide to the Physical Properties of p-Methylacetophenone

Introduction

This compound, also known as 4'-methylacetophenone or methyl p-tolyl ketone, is an aromatic ketone with the chemical formula C₉H₁₀O.[1][2][3][4][5] It is a naturally occurring compound found in substances like mango, tomato, and orange, and is widely utilized in the fragrance and flavor industries for its sweet, floral, and fruity aroma.[6][7] Furthermore, it serves as a crucial intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][6] This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and a logical visualization of their interrelationships, intended for researchers, scientists, and professionals in drug development.

Quantitative Physical Properties

The physical characteristics of this compound have been extensively documented. The following table summarizes the key quantitative data from various sources. Note that some variation exists in reported values, which can be attributed to differences in purity and measurement conditions.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Formula | C₉H₁₀O | - | - | [1][2][3][4] |

| Molecular Weight | 134.18 | g/mol | - | [1][2][6][8][9][10] |

| Appearance | Colorless to pale yellow liquid or low melting crystalline solid | - | Ambient | [3][6][8][9] |

| Odor | Sweet, floral, fruity; reminiscent of hawthorn and cherry | - | - | [6][7][11] |

| Melting Point | 22 - 24 | °C | - | [3][6][10][11][12] |

| 28 | °C | - | [2][3][4][13] | |

| Boiling Point | 224 - 227 | °C | 760 mmHg | [1][2][4][13] |

| 226 | °C | 760 mmHg | [6][8][10][12][14] | |

| Density | 1.004 - 1.006 | g/mL | 20 °C | [4][6][10][11] |

| 1.005 | g/mL | 25 °C | [6][10][12][14] | |

| Refractive Index | 1.532 - 1.535 | nD | 20 °C | [1][2][6][10][14] |

| Solubility (Water) | 0.37 - 2.07 | g/L | 15 °C | [3][6][8][14][15] |

| Solubility (Other) | Soluble in ethanol, ether, benzene, chloroform, oils | - | - | [3][7] |

| Flash Point | 82 - 92 | °C | Closed Cup | [7][9][10][12] |

| Vapor Pressure | 0.05 - 0.22 | mmHg | 20 °C | [3][16] |

| Log P (o/w) | 2.1 - 2.22 | - | 25 - 35 °C | [3][16] |

| Dipole Moment | 3.16 | D | - | [2] |

| Spectral Data | ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available | - | - | [17][18][19][20][21] |

Experimental Protocols

The determination of physical properties is fundamental to chemical characterization. Standard laboratory procedures are employed to measure the melting point, boiling point, and density of this compound.

Melting Point Determination (Capillary Method)

The melting point, a crucial indicator of purity, is the temperature range over which a solid transitions to a liquid.[22]

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

-

Procedure:

-

Sample Preparation: A small amount of solid this compound is finely powdered and packed into a capillary tube (sealed at one end) to a height of a few millimeters.[23]

-

Apparatus Setup (Mel-Temp): The capillary tube is placed in the heating block of the apparatus next to a calibrated thermometer.[22]

-

Heating: The sample is heated rapidly to obtain an approximate melting point. The procedure is then repeated with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[22]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[22] For a pure compound, this range is typically narrow (0.5-1.0 °C).[22]

-

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube, small test tube (e.g., ignition tube), capillary tube (sealed at one end), thermometer, heating oil (e.g., paraffin), Bunsen burner.

-

Procedure:

-

Sample Preparation: A small amount of liquid this compound is placed in the small test tube. A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[24]

-

Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube containing heating oil, making sure the oil level is above the sample level.[24]

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.[24]

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary. The heat is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[24]

-

Density Determination

Density is the mass of a substance per unit volume.

-

Apparatus: Digital density meter, or alternatively, a pycnometer (specific gravity bottle) and an analytical balance.

-

Procedure (Using a Density Meter):

-

Calibration: The density meter is calibrated according to the manufacturer's instructions, typically using dry air and deionized, doubly distilled water at a known temperature.[25]

-

Sample Introduction: The sample of this compound is injected into the measurement cell of the instrument, ensuring no air bubbles are present.

-

Measurement: The instrument measures the oscillation frequency of a U-tube containing the sample, which is directly related to its density. The temperature is precisely controlled during the measurement. The result is displayed digitally.[25]

-

Cleaning: The measurement cell is thoroughly cleaned with appropriate solvents and dried before the next measurement.

-

Visualization of Property Relationships

The physical properties of a molecule like this compound are not independent but are logically interconnected, stemming from its fundamental molecular structure. The following diagram illustrates these relationships.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4'-methylacetophenone [stenutz.eu]

- 3. This compound | C9H10O | CID 8500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CAS 122-00-9: this compound | CymitQuimica [cymitquimica.com]

- 6. 4'-Methylacetophenone CAS#: 122-00-9 [m.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 4'-Methylacetophenone, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 4'-Methylacetophenone | 122-00-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 4 -Methylacetophenone 95 122-00-9 [sigmaaldrich.com]

- 11. 4'-Methylacetophenone | 122-00-9 [chemicalbook.com]

- 12. 4′-メチルアセトフェノン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 4-Methylacetophenone - Wikipedia [en.wikipedia.org]

- 14. chemwhat.com [chemwhat.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 17. rsc.org [rsc.org]

- 18. 4'-Methylacetophenone(122-00-9) MS spectrum [chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. hmdb.ca [hmdb.ca]

- 21. spectrabase.com [spectrabase.com]

- 22. chem.ucalgary.ca [chem.ucalgary.ca]

- 23. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 24. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 25. researchgate.net [researchgate.net]

p-Methylacetophenone CAS number and molecular weight.

An In-depth Technical Guide to p-Methylacetophenone

This technical guide provides a comprehensive overview of this compound, a versatile aromatic ketone. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound, also known as 4'-methylacetophenone, is an organic compound with the molecular formula C₉H₁₀O.[1][2] It is a colorless to pale yellow liquid or a low-melting solid with a characteristic sweet, floral, hawthorn-like aroma.[1][3] This compound is widely used as a fragrance ingredient in soaps and perfumes and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 122-00-9 | [1][2][6] |

| Molecular Formula | C₉H₁₀O | [1][2] |

| Molecular Weight | 134.18 g/mol | [1][6][7] |

| Appearance | Colorless to pale yellow liquid or solid | [1][3] |

| Melting Point | 22-28 °C | [1][6] |

| Boiling Point | 225-226 °C | [1][6][7] |

| Density | 1.005 g/mL at 20 °C | [1][6] |

| Refractive Index | 1.533-1.535 at 20 °C | [1][6] |

| Solubility | Soluble in ethanol, ether, benzene; insoluble in water | [1][3] |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques. The key distinguishing features in its NMR, IR, and mass spectra are summarized below.

Table 2: Spectroscopic Data for this compound

| Spectrum | Key Features | References |

| ¹H NMR (CDCl₃) | δ ~7.86 (d, 2H, Ar-H ortho to C=O), ~7.25 (d, 2H, Ar-H meta to C=O), ~2.57 (s, 3H, -COCH₃), ~2.41 (s, 3H, Ar-CH₃) | [8][9] |

| ¹³C NMR (CDCl₃) | δ ~197.8 (C=O), ~143.8 (Ar-C), ~135.9 (Ar-C), ~129.2 (Ar-CH), ~128.4 (Ar-CH), ~26.5 (-COCH₃), ~21.6 (Ar-CH₃) | [8] |

| IR (Neat) | ~1680 cm⁻¹ (C=O stretch, aromatic ketone), ~2920-3030 cm⁻¹ (C-H stretch), ~1605, 1405 cm⁻¹ (C=C aromatic ring stretch) | [10] |

| Mass Spec (EI) | m/z 134 (M⁺), 119 ([M-CH₃]⁺, base peak), 91 ([C₇H₇]⁺), 43 ([CH₃CO]⁺) | [11][12] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound is the Friedel-Crafts acylation of toluene (B28343) using an acylating agent like acetic anhydride (B1165640) or acetyl chloride, with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2][5] The reaction is highly regioselective, yielding predominantly the para-substituted product due to the steric hindrance at the ortho position.[1]

Experimental Protocol: Friedel-Crafts Acylation of Toluene

This protocol describes the synthesis of this compound from toluene and acetic anhydride.[1]

Materials:

-

Anhydrous toluene

-

Acetic anhydride

-

Anhydrous aluminum trichloride (B1173362) (AlCl₃)

-

Concentrated hydrochloric acid (HCl)

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

-

Ice

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

Procedure:

-

Apparatus Setup: Assemble a dry 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture by fitting a calcium chloride drying tube to the top of the condenser.

-

Reaction Initiation: In the flask, place 13.0 g of anhydrous aluminum trichloride and 20 mL of anhydrous toluene.

-

Addition of Acylating Agent: Prepare a mixture of 3.7 mL of acetic anhydride and 5 mL of anhydrous toluene in the dropping funnel. Add this mixture slowly to the stirred suspension in the flask over approximately 15 minutes. An exothermic reaction will occur.

-

Heating: After the addition is complete, heat the reaction mixture in a water bath at 90-95 °C for 30 minutes, or until the evolution of HCl gas ceases.

-

Work-up: Cool the reaction flask in an ice-water bath. Slowly add a mixture of 30 mL of concentrated HCl and 30 g of crushed ice to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer successively with water, 5% sodium hydroxide solution, and again with water.

-

Drying and Distillation: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and transfer the filtrate to a distillation apparatus. First, distill off the excess toluene at atmospheric pressure. The product, this compound, is then purified by vacuum distillation, collecting the fraction boiling at approximately 112 °C / 1.47 kPa (11 mmHg).[1]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a key starting material for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][5]

-

Pharmaceuticals: It is a crucial intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib.[5]

-

Agrochemicals: It is used in the production of the fungicide Cyazofamid, which is effective against late blight and downy mildew.[5]

-

Organic Synthesis: The ketone functionality allows for a wide range of chemical transformations, including reduction to the corresponding alcohol, oxidation (e.g., Baeyer-Villiger oxidation to form an ester), and condensation reactions to form chalcones and other heterocyclic compounds.[13][14] Chalcones derived from this compound are of significant interest due to their broad spectrum of biological activities.[15]

Caption: Synthetic utility of this compound.

Biological Activity of Derivatives

While this compound itself is primarily used as a fragrance and synthetic intermediate, its derivatives have shown a range of biological activities. For instance, chalcones synthesized from this compound have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.[15] Additionally, studies have explored the phytotoxic effects of this compound, indicating its potential for allelochemical interactions in agriculture.[16] The introduction of different substituents onto the this compound scaffold allows for the modulation of its pharmacological properties, making it a valuable starting point for the development of new therapeutic agents.[17]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scribd.com [scribd.com]

- 3. Important applications of 4'-methylacetophenone_Chemicalbook [chemicalbook.com]

- 4. 4'-Methylacetophenone: Applications in Medicinal chemistry and its Health Hazards_Chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. benchchem.com [benchchem.com]

- 9. hmdb.ca [hmdb.ca]

- 10. This compound | C9H10O | CID 8500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility of p-Methylacetophenone in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-methylacetophenone (4'-methylacetophenone), a key aromatic ketone utilized in various industrial applications, including fragrance, pharmaceuticals, and as a synthetic intermediate. Understanding its solubility in different solvent systems is crucial for process design, formulation development, and quality control. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual workflows to aid researchers in their laboratory practices.

Core Concepts in Solubility

The solubility of a solid solute in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. This property is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a molecule with both a polar carbonyl group and a nonpolar tolyl group, its solubility is influenced by the polarity of the solvent.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound in water and a range of common organic solvents.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | Source |

| 15 | 0.0372[1][2] | Human Metabolome Database (HMDB) |

| Not Specified | 0.1424 | TURI (Toxics Use Reduction Institute) |

| Not Specified | 0.207[3][4] | ChemicalBook |

Note: Some sources describe this compound as "insoluble" or "slightly soluble" in water, which aligns with the low quantitative values.[1][5]

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Hansen Solubility Parameters (δD, δP, δH) | Qualitative Solubility | Estimated Solubility/Miscibility |

| This compound | (18.81, 6.88, 4.39) | - | - |

| Ethanol | (15.8, 8.8, 19.4)[6][7] | Very Soluble[1][2] | Miscible |

| Methanol | (14.7, 12.3, 22.3)[6][7] | Soluble | Miscible |

| Acetone | (15.5, 10.4, 7.0)[6][7] | Soluble | Miscible |

| Ethyl Acetate | (15.8, 5.3, 7.2)[6][7] | Soluble | Miscible |

| Hexane | (14.9, 0.0, 0.0)[6][7] | Soluble | Likely Miscible to Highly Soluble |

Note on Estimated Solubility: In the absence of precise quantitative data for all organic solvents, Hansen Solubility Parameters (HSP) are utilized to predict miscibility. The principle behind HSP is that substances with similar HSP values are likely to be miscible. The parameters represent the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A smaller "distance" between the HSP values of the solute and the solvent suggests a higher likelihood of solubility. Based on the HSP values, this compound is expected to be miscible with ethanol, methanol, acetone, and ethyl acetate. Its significant nonpolar character also suggests good solubility in hexane.

Experimental Protocols for Solubility Determination

For precise solubility determination, particularly for novel formulations or specific process conditions, experimental measurement is essential. The following are detailed protocols for commonly used methods.

Shake-Flask Method Coupled with Gravimetric Analysis

This is a classic and reliable method for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker).

-

Ensure a solid phase of this compound remains to confirm saturation.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

Cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE or nylon) to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the clear filtrate into the pre-weighed dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry.

-

Once dry, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dry this compound residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the evaporating dish from the final mass.

-

Express the solubility as grams of solute per 100 mL of solvent.

-

Shake-Flask Method with UV-Vis Spectrophotometric Quantification

This method is suitable for compounds that absorb ultraviolet or visible light and offers higher throughput than the gravimetric method.

Methodology:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 1, step 1) to prepare a saturated solution of this compound.

-

-

Sample Separation:

-

Follow the same procedure as in the gravimetric method (Section 1, step 2) to obtain a clear, particle-free filtrate.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. For aromatic ketones, this is typically in the UV range.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

-

Analysis of the Saturated Solution:

-

Dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent.

-

Conclusion

This technical guide provides essential solubility data and detailed experimental protocols for this compound. While quantitative data in water is established, the solubility in organic solvents is largely qualitative or estimated. For precise applications in research and drug development, it is highly recommended that researchers perform experimental solubility determination using the detailed protocols provided. The choice between gravimetric and UV-Vis spectrophotometric methods will depend on the available equipment, the required accuracy, and the throughput needs of the laboratory.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C9H10O | CID 8500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. 4'-Methylacetophenone | 122-00-9 [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. The HSP Sphere | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

The Formation of p-Methylacetophenone from Citral: A Mechanistic and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical mechanism behind the formation of p-methylacetophenone from citral (B94496). This transformation is of significant interest in the fields of flavor chemistry, fragrance science, and product stability, as this compound is a recognized off-odorant that can arise from the degradation of citral, a key component of many citrus-flavored products. This document outlines the reaction pathways, experimental methodologies for studying this degradation, and quantitative data from relevant research.

Introduction

Citral, a monoterpene aldehyde, is a major constituent of citrus oils and is widely used in the food, beverage, and cosmetic industries for its characteristic lemon scent. However, under certain conditions, particularly in acidic aqueous environments, citral can degrade into various compounds, including the potent off-odorant this compound.[1][2][3] Understanding the mechanism of this transformation is crucial for developing strategies to mitigate its formation and ensure the sensory stability of consumer products.

The formation of this compound from citral is not a direct synthetic route but rather a complex series of degradation reactions involving cyclization, oxidation, and radical intermediates.[2][3] This guide will delve into the intricacies of this process.

The Core Mechanism: A Radical-Mediated Pathway

The primary mechanism for the formation of this compound from citral under acidic aqueous conditions involves a tert-alkoxy radical intermediate.[1][2][4] The overall process can be broken down into several key stages:

-

Cyclization of Citral: In an acidic solution, citral undergoes a cyclization reaction to form various p-menthadien-8-ols.[2]

-

Formation of p-Cymen-8-ol and α,p-Dimethylstyrene: These cyclized intermediates can then be oxidized, in the presence of dissolved oxygen, to form p-cymen-8-ol and its dehydration product, α,p-dimethylstyrene.[2]

-

Formation of 8-hydroperoxy-p-cymene (B1600300): Further oxidation of intermediates can lead to the formation of 8-hydroperoxy-p-cymene, a key precursor in the radical pathway.[1][2]

-

Generation of the tert-Alkoxy Radical: The central step in the formation of this compound is the generation of the tert-alkoxy radical, p-CH3C6H4C(CH3)2O•.[1][2][4] This radical can be formed through the homolytic cleavage of the O-O bond in 8-hydroperoxy-p-cymene. This decomposition can be induced by factors such as the presence of metal ions like Fe(II).[1][2][3]

-

Formation of this compound: The tert-alkoxy radical is unstable and undergoes further reactions that ultimately lead to the formation of this compound and another degradation product, 4-(2-hydroxy-2-propyl)benzaldehyde.[1][2][4]

The following diagram illustrates the proposed signaling pathway for the formation of this compound from citral.

Quantitative Data Summary

The formation of this compound from citral is influenced by several factors, including pH, temperature, and the presence of antioxidants or metal ions. The following table summarizes quantitative data from a key study on this topic.

| Parameter | Condition | Result | Reference |

| Initial Citral Concentration | 10 mg/L in acidic aqueous solution (pH 3.0) | - | [1][2] |

| Storage Conditions | 40°C for 2 weeks | Formation of this compound and other degradation products observed. | [1][2] |

| Effect of Antioxidants | Addition of antioxidants to the citral solution | The formation of both this compound and 4-(2-hydroxy-2-propyl)benzaldehyde was similarly affected. | [1][2] |

| Role of Fe(II) Ions | Fe(2+)-induced decomposition of 8-hydroperoxy-p-cymene | Both this compound and 4-(2-hydroxy-2-propyl)benzaldehyde were formed. | [1][2][3] |

| Degradation without Fe(II) | Degradation of 8-hydroperoxy-p-cymene without Fe(2+) under acidic aqueous conditions | Did not yield this compound and 4-(2-hydroxy-2-propyl)benzaldehyde. | [1][4] |

| Citral Degradation without Fe(II) | Degradation of citral without Fe(2+) under acidic aqueous conditions | Did yield this compound and 4-(2-hydroxy-2-propyl)benzaldehyde, suggesting an alternative mechanism for radical formation. | [1][4] |

Experimental Protocols

This section provides a detailed methodology for an experiment designed to study the formation of this compound from citral under controlled laboratory conditions. This protocol is based on the analytical studies that have elucidated the degradation pathway.

Materials and Reagents

-

Citral (high purity, mixture of geranial and neral)

-

Citric acid

-

Sodium phosphate (B84403) dibasic

-

Deionized water

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate (B86663)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Standard of this compound (for identification and quantification)

-

Standard of 4-(2-hydroxy-2-propyl)benzaldehyde (for identification)

-

Optional: Iron(II) sulfate heptahydrate

Preparation of the Acidic Citral Solution

-

Prepare a buffer solution of pH 3.0 using citric acid and sodium phosphate dibasic.

-

Prepare a stock solution of citral in ethanol (B145695).

-

Add a specific volume of the citral stock solution to the pH 3.0 buffer to achieve a final citral concentration of 10 mg/L. Ensure the final ethanol concentration is low to minimize its effect on the reaction.

Experimental Procedure for Citral Degradation

-

Transfer the acidic citral solution to sealed, amber glass vials to prevent photodegradation.

-

If investigating the effect of metal ions, add a solution of iron(II) sulfate to achieve a desired final concentration.

-

Place the vials in a temperature-controlled incubator at 40°C.

-

At predetermined time intervals (e.g., 0, 1, 3, 7, and 14 days), remove a vial for analysis.

-

Cool the vial to room temperature.

Extraction and Analysis of Degradation Products

-

Extract the aqueous sample with an equal volume of ethyl acetate.

-

Vortex the mixture for 2 minutes and then centrifuge to separate the layers.

-

Carefully collect the organic (upper) layer.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Analyze the extract by GC-MS to identify and quantify the degradation products. Use the retention time and mass spectrum of the this compound standard for confirmation.

The following diagram outlines the experimental workflow.

Conclusion

The formation of this compound from citral is a complex degradation process that significantly impacts the flavor and aroma profiles of various products. The key mechanistic step involves the generation of a tert-alkoxy radical intermediate, which is facilitated by acidic conditions and the presence of metal ions. By understanding this mechanism and utilizing the experimental protocols outlined in this guide, researchers and product development professionals can better predict and control the degradation of citral, ultimately leading to more stable and higher-quality products. Further research may focus on the development of more effective inhibitors of this radical-mediated degradation pathway.

References

Spectroscopic Analysis of 4'-Methylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 4'-methylacetophenone (also known as p-methylacetophenone or 1-(p-tolyl)ethanone), a versatile aromatic ketone. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research, development, and manufacturing settings. This document offers a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Chemical Structure and Properties

-

IUPAC Name: 1-(4-methylphenyl)ethanone

-

Synonyms: 4'-Methylacetophenone, this compound, Methyl p-tolyl ketone

-

CAS Number: 122-00-9

-

Chemical Formula: C₉H₁₀O

-

Molar Mass: 134.18 g/mol [1]

-

Appearance: Colorless crystals or a colorless to pale yellow liquid.[2]

-

Melting Point: 22-24 °C[3]

-

Boiling Point: 226 °C[3]

Spectroscopic Data

The following sections present the fundamental spectroscopic data for 4'-methylacetophenone, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 4'-Methylacetophenone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.86 | d | 2H | Ar-H (ortho to C=O) |

| 7.25 | d | 2H | Ar-H (meta to C=O) |

| 2.57 | s | 3H | -COCH₃ |

| 2.41 | s | 3H | Ar-CH₃ |

| Solvent: CDCl₃, Instrument Frequency: 500 MHz[4] |

Table 2: ¹³C NMR Spectroscopic Data for 4'-Methylacetophenone

| Chemical Shift (δ) ppm | Assignment |

| 198.0 | C=O |

| 143.9 | Ar-C (para to C=O) |

| 134.7 | Ar-C (ipso to C=O) |

| 129.2 | Ar-CH (meta to C=O) |

| 28.4 | Ar-CH (ortho to C=O) |

| 26.5 | -COCH₃ |

| 21.6 | Ar-CH₃ |

| Solvent: CDCl₃, Instrument Frequency: 125 MHz[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 4'-Methylacetophenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Strong | C-H stretch (aromatic) |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1400 | Medium-Strong | C=C stretch (aromatic ring) |

| ~815 | Strong | C-H bend (para-disubstituted aromatic ring) |

| Sample Preparation: Neat liquid film |

Mass Spectrometry (MS)

MS provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 4'-Methylacetophenone

| m/z | Relative Intensity (%) | Assignment |

| 134 | 32.2 | [M]⁺ (Molecular ion) |

| 119 | 100.0 | [M - CH₃]⁺ |

| 91 | 65.6 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 18.2 | [C₅H₅]⁺ |

| 43 | 8.0 | [CH₃CO]⁺ |

| Ionization Method: Electron Ionization (EI) at 75 eV[5] |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and experimental goals.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 4'-methylacetophenone.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify and report the chemical shifts, multiplicities, coupling constants (if any), and integrations.

-

IR Spectroscopy

-

Sample Preparation (Neat Liquid Film):

-

As 4'-methylacetophenone is a low-melting solid, it can often be analyzed as a liquid at room temperature.

-

Place a small drop of the liquid sample onto one salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film between the plates.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Identify the major absorption bands and report their wavenumbers (in cm⁻¹) and relative intensities (e.g., strong, medium, weak, broad).

-

Assign the observed bands to the corresponding functional group vibrations.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of 4'-methylacetophenone in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) (e.g., 1 µg/mL).

-

-

Instrument Setup and Data Acquisition (Electron Ionization - GC-MS):

-

Inject the sample solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from the solvent and any impurities.

-

The compound elutes from the GC column and enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern and identify the major fragment ions.

-

Propose fragmentation pathways that explain the observed ions.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of 4'-methylacetophenone.

Caption: Workflow for the Spectroscopic Analysis of 4'-Methylacetophenone.

References

The Enigmatic Presence of p-Methylacetophenone in Select Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methylacetophenone, a naturally occurring aromatic ketone, contributes to the complex fragrance profiles of various essential oils. With its characteristic sweet, floral, and nutty aroma, this compound is of significant interest to the fragrance, food, and pharmaceutical industries. This technical guide provides an in-depth overview of the natural occurrence of this compound in essential oils, methodologies for its detection and quantification, and an exploration of its potential biosynthetic pathways in plants. The information is presented to support further research and development in the fields of natural product chemistry, pharmacology, and drug discovery.

Data Presentation: Natural Occurrence of this compound

While this compound is reported to be a constituent of several essential oils, precise quantitative data in publicly available literature is often limited, suggesting it is typically a minor component. The following table summarizes its documented presence.

| Essential Oil | Plant Source | Presence of this compound | Concentration Range (%) |

| Labdanum Oil | Cistus ladanifer | Identified | Not specified in reviewed literature[1] |

| Rosewood Oil | Aniba rosaeodora | Reported in fragrance literature | Not specified in reviewed analytical data[2][3] |

| Mimosa Absolute | Acacia dealbata | Reported in fragrance literature | Not specified in reviewed analytical data[4][5] |

| Styrax Benzoin | Styrax benzoin | Reported in some varieties | Not specified in reviewed analytical data[6] |

| Butterfly Bush | Buddleja davidii | Identified in floral scent | Not specified in essential oil analysis[7][8][9] |

Experimental Protocols: Quantification of this compound in Essential Oils

The analysis of this compound in the complex matrix of essential oils is most effectively achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol synthesized from established methods for essential oil analysis.

Sample Preparation

-

Dilution: Accurately weigh approximately 10-20 mg of the essential oil into a 10 mL volumetric flask.

-

Solvent: Dissolve the oil in a suitable volatile solvent such as hexane, dichloromethane, or ethanol.

-

Internal Standard (Optional but Recommended for Accurate Quantification): Add a known concentration of an internal standard (e.g., 2-methylacetophenone or another compound not naturally present in the oil) to the solution.

-

Homogenization: Thoroughly mix the solution to ensure homogeneity.

-

Filtration: Filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column.

-

Mass Spectrometer: A mass selective detector capable of electron ionization (EI).

| Parameter | Recommended Setting |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 100:1 (can be adjusted based on sample concentration) |

| Oven Temperature Program | Initial temperature of 60°C for 2 minutes, ramp at 3°C/min to 180°C, then ramp at 10°C/min to 280°C and hold for 5 minutes. |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Energy | 70 eV |

| Mass Scan Range | 40-400 amu |

Data Analysis and Quantification

-

Identification: Identify the this compound peak by comparing its mass spectrum and retention time with that of a pure standard. The mass spectrum of this compound will show a characteristic molecular ion peak at m/z 134 and a base peak at m/z 119.

-

Quantification: For quantitative analysis, create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the essential oil sample can then be determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound in essential oils.

Biosynthetic Pathways

Two primary biosynthetic pathways for acetophenone (B1666503) derivatives in plants have been proposed.

1. Shikimate Pathway and β-Oxidative Chain Shortening

This pathway is considered a major route for the formation of various acetophenones in plants.

References

- 1. Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ScenTree - Rosewood oil (CAS N° 8015-77-8) [scentree.co]

- 4. Chemical composition of French mimosa absolute oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ScenTree - Mimosa absolute (CAS N° 8031-03-6) [scentree.co]

- 6. fragrantica.com [fragrantica.com]

- 7. greenpharmacy.info [greenpharmacy.info]

- 8. greenpharmacy.info [greenpharmacy.info]

- 9. Frontiers | The mystery of the butterfly bush Buddleja davidii: How are the butterflies attracted? [frontiersin.org]

An In-depth Technical Guide to p-Methylacetophenone: Synonyms, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-methylacetophenone, a versatile aromatic ketone. It covers its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its relevance in various scientific domains. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.

Systematic and Common Names:

Alternative Names and Identifiers:

-

Acetophenone (B1666503), 4'-methyl-[1][3][4][9]

Identification Numbers:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, purification, and analytical characterization.

| Property | Value | References |

| Molecular Formula | C₉H₁₀O | [1][4][7][11][12] |

| Molecular Weight | 134.18 g/mol | [1][6][7][11][13] |

| Appearance | Colorless to pale yellow liquid or colorless needles | [4][7][11] |

| Odor | Sweet, floral, fruity, resembling mimosa or hawthorn | [4][8][15] |

| Melting Point | 22-28 °C | [1][7][10][12][15] |

| Boiling Point | 222-226 °C | [1][2][5][7][10][13][15] |

| Density | ~1.005 g/cm³ at 20 °C | [7][12][13][15] |

| Refractive Index | ~1.533 at 20 °C | [7][11][12][15] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [4][6][7] |

| Flash Point | ~93 °C | [7][13] |

| logP | 2.10 - 2.13 | [1][7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, designed for practical application in a laboratory setting.

Synthesis via Friedel-Crafts Acylation of Toluene (B28343)

The most common method for synthesizing this compound is the Friedel-Crafts acylation of toluene with acetic anhydride (B1165640) or acetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][7][15] Due to the ortho-, para-directing effect of the methyl group on the toluene ring, this reaction primarily yields the para-isomer, with the ortho-isomer as a minor by-product.[4]

Materials and Reagents:

-

Toluene (anhydrous)

-

Acetic anhydride or Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (anhydrous, as solvent)

-

Concentrated hydrochloric acid (HCl)

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.[5][7]

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.[5]

-

Addition of Acylating Agent: Slowly add acetyl chloride (1.0 eq) dissolved in anhydrous dichloromethane to the stirred AlCl₃ suspension via the dropping funnel. Maintain the temperature below 10 °C during this exothermic addition.[5]

-

Acylium Ion Formation: Stir the mixture at 0-5 °C for 15-30 minutes to allow for the formation of the acylium ion complex.[5]

-

Addition of Toluene: Add toluene (1.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.[5]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until the evolution of HCl gas ceases.[5][7]

-

Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5][7][14]

-

Work-up:

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[2][14]

Purification by Fractional Vacuum Distillation

The crude product from the synthesis contains primarily this compound along with some o-methylacetophenone and other impurities. Fractional vacuum distillation is an effective method for purification.[12]

Procedure:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.

-

Distillation:

-

Transfer the crude product to the distillation flask.

-

Slowly apply vacuum to the system, reducing the pressure to approximately 10-20 mmHg.[12]

-

Gently heat the distillation flask.

-

Collect and discard the initial low-boiling fraction.

-

Collect the main fraction of this compound at its boiling point under the applied vacuum (e.g., ~112.5 °C at 1.46 kPa or 11 mmHg).[7]

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of this compound, allowing for its identification and the assessment of its purity.[2][15]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.[15]

-

Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[16]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[16]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

-

Ramp: 10 °C/min to 220 °C.[15]

-

-

Mass Spectrometer:

Sample Preparation:

-

Prepare a stock solution of the sample in a volatile solvent like methanol (B129727) or dichloromethane at a concentration of approximately 1 mg/mL.[16]

-

For quantitative analysis, prepare a series of calibration standards by serial dilution of a certified reference standard.[15]

Analysis by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the structure of this compound.

Sample Preparation:

-

Dissolve a small amount of the purified compound in deuterated chloroform (B151607) (CDCl₃).

Expected Chemical Shifts (δ, ppm):

-

~7.8 ppm (d): 2H, aromatic protons ortho to the acetyl group.[8]

-

~7.2 ppm (d): 2H, aromatic protons meta to the acetyl group.[8]

-

~2.6 ppm (s): 3H, protons of the acetyl methyl group.[8]

-

~2.4 ppm (s): 3H, protons of the para-methyl group on the aromatic ring.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound via Friedel-Crafts acylation.

Caption: Synthesis and purification workflow for this compound.

Biological and Pharmacological Context

While this compound is primarily utilized in the fragrance and flavor industries and as a chemical intermediate, some studies have explored the biological activities of acetophenone derivatives.[17] For instance, various substituted acetophenones have demonstrated activities such as anticancer, anti-inflammatory, and antimicrobial effects.[6][17] Some research has also indicated that this compound itself may possess phytotoxic properties, suggesting potential applications in agriculture.[18] However, it is not typically associated with specific, well-defined signaling pathways in mammalian systems in the way that many pharmaceutical compounds are. Its derivatives, however, are of interest in medicinal chemistry.[19] Further research is needed to fully elucidate the pharmacological profile of this compound and its potential therapeutic applications.

References

- 1. youtube.com [youtube.com]

- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CAS 122-00-9: this compound | CymitQuimica [cymitquimica.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. JP2006022030A - Method for producing methyl acetophenone - Google Patents [patents.google.com]

- 10. This compound | C9H10O | CID 8500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4'-Methylacetophenone synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. CN103130633A - Method for producing this compound with fixed-bed reactor - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. [mdpi.com]

- 19. dergipark.org.tr [dergipark.org.tr]

A Comprehensive Technical Guide to the Health and Safety of 4-Acetyltoluene

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical health and safety information for the handling of 4-acetyltoluene (also known as 4'-methylacetophenone). The following sections detail its properties, toxicological data, safe handling procedures, and emergency protocols, with a focus on providing actionable information for a laboratory and drug development environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Key properties of 4-acetyltoluene are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O | [1][2] |

| Molar Mass | 134.18 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2][3] |

| Density | 1.004 - 1.005 g/mL at 20-25 °C | [1] |

| Melting Point | 22-24 °C | [1][4] |

| Boiling Point | 226 °C | [1][4] |

| Flash Point | 92 °C (198 °F) | [1][3] |

| Water Solubility | 0.37 g/L at 15 °C | [1] |

| Vapor Pressure | 0.52 hPa at 25 °C | [1] |

| LogP | 2.1 at 25 °C | [1] |

Toxicological Data

Toxicological data is essential for assessing the potential health risks associated with exposure to 4-acetyltoluene. The following table summarizes the available acute toxicity data.

| Endpoint | Value | Species | Route | Source(s) |

| LD50 | 1400 mg/kg | Rabbit | Oral | [1] |

| LD50 | > 2000 mg/kg | Rabbit | Dermal | [1] |

| Skin Irritation | 500 mg/24H Mild | Rabbit | Dermal | [3] |

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-acetyltoluene is classified as follows:

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[4][5]

-

Eye Irritation: Category 2A (Causes serious eye irritation)[5]

Experimental Protocols

The toxicological data presented above are derived from standardized experimental protocols. Understanding these methodologies is crucial for interpreting the data and assessing its applicability.

Acute Oral Toxicity - LD50 (Median Lethal Dose)

The oral LD50 value was likely determined following a protocol similar to the OECD Test Guideline 401 (now largely replaced by alternative methods like OECD 420, 423, and 425 to reduce animal usage).[6][7][8] The fundamental principle of this type of study is to determine the single, statistically derived dose of a substance that can be expected to cause death in 50% of the animals tested.[6]

Methodology Outline (Based on historical OECD 401 principles):

-

Test Animals: Healthy, young adult rodents (e.g., rats or rabbits) are used.[6][9]

-

Dosage: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[6]

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes over a set period, typically 14 days.[6]

-

Data Analysis: The LD50 value is calculated from the dose-response data using appropriate statistical methods.[6]

-

Necropsy: All animals that die during the test and all surviving animals at the end of the observation period are subjected to a gross necropsy.[6]

Dermal Irritation - Draize Test

The skin irritation data were generated using the Draize test, likely following a protocol similar to OECD Test Guideline 404.[10][11] This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology Outline (Based on OECD 404):

-

Test Animals: Albino rabbits are the preferred species.[10]

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped or shaved.[12]

-

Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[10]

-

Exposure: The exposure period is typically 4 hours.[10]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal, and observations may continue for up to 14 days to assess the reversibility of any effects.[10][13]

-

Scoring: The severity of erythema and edema is scored according to a standardized scale. A mean score is calculated for each observation time point.[13]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling 4-acetyltoluene is critical to minimize exposure and ensure a safe working environment. The following workflow outlines the key steps and necessary precautions.

Caption: Safe handling workflow for 4-acetyltoluene.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[3]

-

Facilities should be equipped with an eyewash station and a safety shower.[3]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical splash goggles.[3]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation (e.g., with heated material or mists), use a NIOSH/MSHA-approved respirator.[3]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Procedure | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [3][8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops or persists. | [3][8] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [3][8][14] |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. If conscious, rinse mouth with water and give two glasses of water to drink. Seek immediate medical attention. | [3][15][16] |

Spill and Waste Disposal

Spill Response

-

Evacuate the area and remove all sources of ignition.[5]

-

Ensure adequate ventilation.[5]

-

Wear appropriate PPE as described in section 4.2.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[3]

-

Place the absorbed material into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly.

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations.[4] Do not allow the product to enter drains.[4]

Storage and Incompatibilities

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[3][17] Keep containers tightly closed.[3][17] Store below +30°C.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.[3][5]

Fire and Explosion Hazard

-

Flammability: 4-Acetyltoluene is a combustible liquid.[3][4]

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Fire Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][17] Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[5]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.[3][4]

References

- 1. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. utu.fi [utu.fi]

- 8. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 9. schc.org [schc.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. ecetoc.org [ecetoc.org]

- 13. schc.org [schc.org]

- 14. methanol.org [methanol.org]

- 15. chemsafetypro.com [chemsafetypro.com]

- 16. chemsafetypro.com [chemsafetypro.com]